molecular formula C17H16N2O2S2 B2930213 N-(furan-3-ylmethyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)nicotinamide CAS No. 1428367-65-0

N-(furan-3-ylmethyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)nicotinamide

Cat. No.: B2930213
CAS No.: 1428367-65-0
M. Wt: 344.45
InChI Key: QEAYORMTWMPGOG-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)nicotinamide is a complex organic compound featuring a combination of furan, thiophene, and nicotinamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan and thiophene derivatives. These derivatives are then reacted with nicotinamide under specific conditions to form the final product. Common reagents include coupling agents like DMT/NMM/TsO- or EDC, and the reactions are often carried out under microwave-assisted conditions to enhance efficiency.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, solvent choice, and reaction time. Continuous flow chemistry and other advanced techniques may be employed to streamline the process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like KMnO₄ or CrO₃ in acidic conditions.

  • Reduction: Using reducing agents such as LiAlH₄ or NaBH₄.

  • Substitution: Nucleophilic substitution reactions with reagents like NaOH or K₂CO₃.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its interaction with biological targets can lead to the discovery of novel therapeutic agents.

Medicine: Research is ongoing to explore the medicinal properties of this compound. It has been investigated for its potential use in treating various diseases, including bacterial infections and inflammation.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its ability to act as a building block for more complex molecules makes it indispensable in various manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The furan and thiophene rings can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

  • N-(furan-2-ylmethyl)ethanamine: A simpler compound with a similar furan structure.

  • N-(thiophen-2-ylmethyl)nicotinamide: A related compound with a thiophene ring instead of furan.

Uniqueness: N-(furan-3-ylmethyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)nicotinamide stands out due to its combination of furan and thiophene rings, which provides unique chemical and biological properties not found in simpler analogs.

This compound's multifaceted applications and unique structure make it a valuable subject of study in various scientific fields. Its potential in medicinal chemistry and industrial applications continues to drive research and development efforts.

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Properties

IUPAC Name

N-(furan-3-ylmethyl)-2-methylsulfanyl-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S2/c1-22-16-15(5-2-7-18-16)17(20)19(10-13-6-8-21-12-13)11-14-4-3-9-23-14/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAYORMTWMPGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N(CC2=COC=C2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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